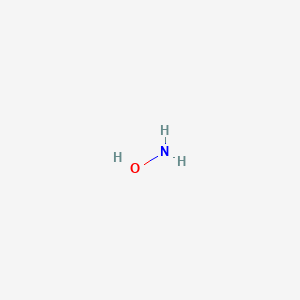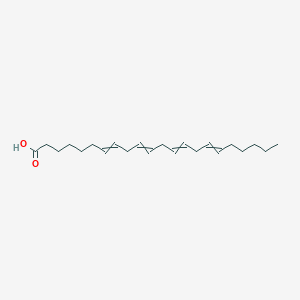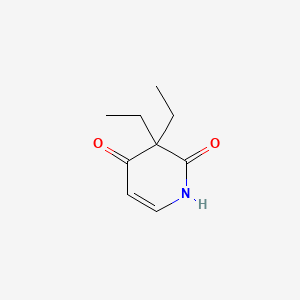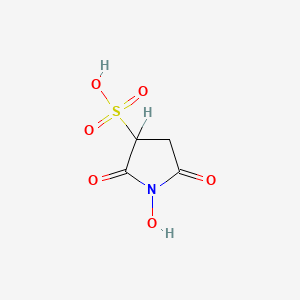
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Vue d'ensemble
Description
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid, also known as N-Hydroxysulfosuccinimide, is a chemical compound with the molecular formula C4H5NO6S . It is a hydrophilic ligand used for the preparation of active esters, which can be used for crosslinking agents .
Molecular Structure Analysis
The molecular structure of 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Two of the carbon atoms are double-bonded to oxygen atoms, and one of the carbon atoms is bonded to a hydroxyl group and a sulfonic acid group .
Applications De Recherche Scientifique
Biochemistry
In biochemistry, 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid is utilized for its role in peptide synthesis. It acts as a stabilizer for the formation of active ester intermediates, which are crucial for creating peptide bonds. This compound is particularly valuable in synthesizing hydrophilic active esters, which can be used as protein cross-linking agents .
Pharmacology
Pharmacological research leverages this compound for drug development, especially in the design of drug delivery systems. Its ability to enhance the stability of pharmaceutical agents and improve their interaction with biological targets makes it a significant asset in the formulation of new medications .
Chemical Synthesis
In chemical synthesis, 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid is recognized for its efficacy in promoting the formation of stable, reactive ester intermediates. These intermediates are instrumental in constructing complex organic molecules, including therapeutic compounds and polymers .
Analytical Chemistry
Analytical chemists employ 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid for its sulfonic acid group, which can act as a chromatographic handle. This allows for the separation and purification of peptides and proteins during analytical procedures, aiding in the identification and quantification of these biomolecules .
Environmental Science
Environmental scientists are exploring the use of 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid in the detection and quantification of environmental pollutants. Its reactive nature and specificity can be harnessed to develop assays that measure the presence of various contaminants in soil and water samples .
Materials Science
In materials science, this compound’s reactive groups make it a candidate for modifying the surface properties of materials. It can be used to introduce functional groups onto polymers or nanoparticles, which can then be further tailored for specific applications, such as biocompatible coatings or targeted drug delivery systems .
Safety and Hazards
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid is irritating to eyes, respiratory system, and skin. In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice. It is recommended to wear suitable protective clothing, gloves, and eye/face protection .
Mécanisme D'action
Target of Action
The primary target of 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid is proteins and colloidal particles . It is used to modify the surface of these targets for reaction, labeling, or immobilization .
Mode of Action
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid acts as a cross-linking reagent . It forms stable active ester intermediates , which can react with proteins and colloidal particles, modifying their surface for further reactions .
Pharmacokinetics
It is known that the compound is stable and has low toxicity .
Result of Action
The result of the action of 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid is the modification of the surface of proteins and colloidal particles . This modification allows for further reactions, labeling, or immobilization of these targets .
Action Environment
The action of 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid can be influenced by environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C . This ensures its stability and efficacy.
Propriétés
IUPAC Name |
1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO6S/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2,8H,1H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJXGCIPWAVXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501002684 | |
| Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82436-78-0 | |
| Record name | N-Hydroxysulfosuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

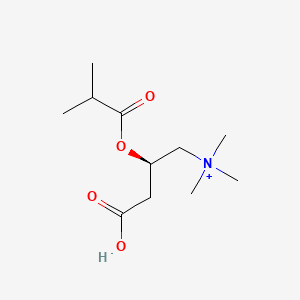

![N,N,N-Trimethyl-4-[N-(4-chlorophenyl)aminocarbonyloxy]-2-butyn-1-aminium](/img/structure/B1203891.png)


